Increased Molecular Weight and Lipophilicity (LogP) for Enhanced Polymer Compatibility
Compared to the methyl analog (4-Acetoxy-4'-methylbenzophenone), the ethyl substituent in the target compound increases the molecular weight and lipophilicity. This is supported by a higher computed LogP value of 3.4053 , which is expected to be greater than that of the methyl analog . This physicochemical change can enhance the compound's solubility and compatibility in less polar monomer/polymer systems, a key factor for achieving homogeneous mixtures and uniform curing in industrial formulations [1].
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | Molecular Weight: 268.31 g/mol ; Computed LogP: 3.4053 |
| Comparator Or Baseline | 4-Acetoxy-4'-methylbenzophenone (CAS 93958-35-1): Molecular Weight: 254.28 g/mol |
| Quantified Difference | Molecular weight increased by 14.03 g/mol. LogP expected to be higher due to increased alkyl chain length. |
| Conditions | Computational prediction for LogP . The trend of LogP increasing with alkyl chain length is a well-established class-level inference . |
Why This Matters
Higher molecular weight and LogP can translate to improved solubility in non-polar media and reduced migration from cured polymer films, which is critical for applications like UV-curable coatings and adhesives.
- [1] Decker, C. (2002). Kinetic study and new applications of UV radiation curing. Macromolecular Rapid Communications, 23(18), 1067-1093. View Source
